Lipophilicity Enhancement: XLogP3-AA LogP of 2.4 vs. Unsubstituted Analog
The 2-chloro-4-fluoro substitution on the benzamide ring critically elevates lipophilicity compared to unsubstituted analogs. The target compound's PubChem-computed XLogP3-AA is 2.4 [1]. In contrast, the nearest unsubstituted heterocyclic analog, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034521-37-2), exhibits a distinctly lower XLogP3 of 1.6 [2]. This difference of +0.8 log units signifies a substantially improved ability to partition into lipid bilayers.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA vs XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034521-37-2): XLogP3 = 1.6 |
| Quantified Difference | ΔLogP = +0.8 |
| Conditions | Computed by PubChem using XLogP3-AA and XLogP3 algorithms, respectively. |
Why This Matters
Higher LogP enhances passive membrane permeability and is a key determinant of oral bioavailability, guiding medicinal chemists in selecting this scaffold for CNS or intracellular target programs.
- [1] PubChem CID 119106188. 2-chloro-4-fluoro-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide (2025). View Source
- [2] PubChem CID 5951237. N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}benzamide (2025). View Source
